molecular formula C11H7Cl2N3O4 B11530853 2-(2,4-dichlorophenoxy)-1-(3-nitro-1H-pyrazol-1-yl)ethanone

2-(2,4-dichlorophenoxy)-1-(3-nitro-1H-pyrazol-1-yl)ethanone

Cat. No.: B11530853
M. Wt: 316.09 g/mol
InChI Key: WPVGLWYGKTXKKC-UHFFFAOYSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-1-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is a synthetic organic compound that features a dichlorophenoxy group and a nitropyrazole moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-1-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Dichlorophenoxy Intermediate: The starting material, 2,4-dichlorophenol, is reacted with an appropriate alkylating agent under basic conditions to form the 2,4-dichlorophenoxy intermediate.

    Nitration of Pyrazole: The pyrazole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The dichlorophenoxy intermediate is then coupled with the nitrated pyrazole under suitable conditions, often involving a base and a coupling agent, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DICHLOROPHENOXY)-1-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

2-(2,4-DICHLOROPHENOXY)-1-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-1-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyrazole moieties can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DICHLOROPHENOXY)ACETIC ACID: Similar in structure but lacks the nitropyrazole moiety.

    1-(2,4-DICHLOROPHENOXY)-3-NITROBENZENE: Contains a nitro group but differs in the position and nature of the substituents.

Uniqueness

2-(2,4-DICHLOROPHENOXY)-1-(3-NITRO-1H-PYRAZOL-1-YL)ETHAN-1-ONE is unique due to the presence of both the dichlorophenoxy and nitropyrazole groups

Properties

Molecular Formula

C11H7Cl2N3O4

Molecular Weight

316.09 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(3-nitropyrazol-1-yl)ethanone

InChI

InChI=1S/C11H7Cl2N3O4/c12-7-1-2-9(8(13)5-7)20-6-11(17)15-4-3-10(14-15)16(18)19/h1-5H,6H2

InChI Key

WPVGLWYGKTXKKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCC(=O)N2C=CC(=N2)[N+](=O)[O-]

Origin of Product

United States

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